4-(Difluoromethyl)-2-methylbenzo[d]thiazole
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Overview
Description
4-(Difluoromethyl)-2-methylbenzo[d]thiazole is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of benzo[d]thiazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring .
Scientific Research Applications
4-(Difluoromethyl)-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects . The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethylsulfonyl)benzo[d]thiazole: This compound shares a similar core structure but has a sulfonyl group instead of a methyl group, leading to different reactivity and applications.
3-(Difluoromethyl)-1-methylpyrazoline: Another difluoromethylated heterocycle with distinct properties and uses.
Uniqueness
4-(Difluoromethyl)-2-methylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7F2NS |
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Molecular Weight |
199.22 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7F2NS/c1-5-12-8-6(9(10)11)3-2-4-7(8)13-5/h2-4,9H,1H3 |
InChI Key |
CKRHOMLPXUPXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C(F)F |
Origin of Product |
United States |
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